molecular formula C20H20ClN3OS B2859558 1-(2-Chlorophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887897-72-5

1-(2-Chlorophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2859558
CAS RN: 887897-72-5
M. Wt: 385.91
InChI Key: PAMXKEQTHHFGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

New quinazolines, including structures similar to the one inquired, have been synthesized and demonstrated potential as antimicrobial agents. These compounds were effective against a range of bacterial and fungal species, indicating their broad-spectrum antimicrobial capabilities (Desai, Shihora, & Moradia, 2007). Additionally, novel thiazole derivatives incorporating pyridine moiety, related to the compound of interest, showed significant DNA gyrase inhibitory activity and antimicrobial properties, further supporting the antimicrobial application of such compounds (Khidre & Radini, 2021).

Anticonvulsant and Myorelaxant Applications

Hexahydroquinoline derivatives, which share a structural resemblance to the compound , have been synthesized and evaluated for their myorelaxant activities, showing promise in this area (Gündüz et al., 2008). Furthermore, thioxoquinazolinone derivatives were studied for their anticonvulsant and antimicrobial activities, demonstrating the potential of such compounds in treating convulsions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anticancer Applications

α-Aminophosphonate derivatives containing a 2-oxoquinoline structure have been developed and tested against several cancer cell lines, revealing moderate to high levels of antitumor activities. These findings indicate the potential of compounds with a 2-oxo-1,2-dihydroquinolin-3-yl moiety in anticancer therapy (Fang et al., 2016).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. This research highlights the versatility of thiourea compounds in biochemical applications, including the inhibition of critical enzymes and the detection of toxic metals (Rahman et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-12-7-8-14-11-15(19(25)24-18(14)13(12)2)9-10-22-20(26)23-17-6-4-3-5-16(17)21/h3-8,11H,9-10H2,1-2H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMXKEQTHHFGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

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